Bienvenue dans la boutique en ligne BenchChem!

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide

Physicochemical profiling Lipophilicity Drug-likeness

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide (CAS 1353955-84-6; C₁₀H₂₀N₂O₂; MW 200.28) is a fully synthetic, chiral piperidine-acetamide conjugate bearing an N-(2-hydroxyethyl) substituent on the piperidine ring and an N-methyl group on the acetamide nitrogen. The compound belongs to the broader N-piperidinyl acetamide class that has been extensively patented as T-type calcium channel blocker scaffolds.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B7918562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1CCCN(C1)CCO
InChIInChI=1S/C10H20N2O2/c1-9(14)11(2)10-4-3-5-12(8-10)6-7-13/h10,13H,3-8H2,1-2H3
InChIKeyWSNWDMHOCRWLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide – Core Structural Profile and Procurement Baseline


N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide (CAS 1353955-84-6; C₁₀H₂₀N₂O₂; MW 200.28) is a fully synthetic, chiral piperidine-acetamide conjugate bearing an N-(2-hydroxyethyl) substituent on the piperidine ring and an N-methyl group on the acetamide nitrogen . The compound belongs to the broader N-piperidinyl acetamide class that has been extensively patented as T-type calcium channel blocker scaffolds [1]. It is supplied as a research intermediate with vendor-certified purity typically ≥97–98% and is available in both racemic and enantiomerically resolved (R/S) forms [2], making it a versatile starting point for structure–activity relationship (SAR) campaigns and medicinal chemistry optimization programs.

Why N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide Cannot Be Freely Substituted by In-Class Analogs


Within the N-piperidinyl acetamide family, small structural perturbations produce large functional consequences. The simultaneous presence of the N-methyl group on the acetamide and the N-(2-hydroxyethyl) group on the piperidine ring creates a hydrogen-bond donor/acceptor geometry that is absent in the des-methyl analog (N-[1-(2-hydroxyethyl)piperidin-3-yl]acetamide) and the des-hydroxyethyl analog (N-methyl-N-piperidin-3-yl-acetamide) . Patent disclosures in the calcium channel blocker series explicitly note that a hydroxyl or nitrogen functionality on the beta-carbon spaced from the piperidinyl nitrogen unexpectedly confers selectivity against the hERG potassium channel, a critical off-target liability that has terminated many CNS and cardiovascular programs [1]. The 3-substitution pattern on the piperidine ring further distinguishes this compound from its 4-substituted regioisomer, which presents the acetamide moiety in a different trajectory that alters target engagement [1]. These three structural features—N-methylation, beta-hydroxyethyl placement, and 3-piperidinyl connectivity—operate interdependently; removal or relocation of any one element invalidates both the pharmacological profile and the synthetic intermediate utility that make the compound a specific procurement choice.

Quantitative Differentiation Evidence: N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide vs. Closest Analogs


Hydrophilicity Advantage Over the Des-Hydroxyethyl Analog (LogP Comparison)

The N-(2-hydroxyethyl) substituent substantially lowers the partition coefficient relative to N-methyl-N-piperidin-3-yl-acetamide, which lacks the hydroxyl functionality. The target compound exhibits a computed LogP of –0.37 , whereas the des-hydroxyethyl analog N-methyl-N-piperidin-3-yl-acetamide (CAS 863248-45-7, C₈H₁₆N₂O, MW 156.23) has a predicted LogP of approximately +0.5 to +0.8 based on its lower heteroatom content and absence of hydrogen-bond donors . This LogP difference exceeding one unit translates into measurably higher aqueous solubility and reduced non-specific protein binding, attributes that are critical for in vitro assay performance and for avoiding false negatives in early-stage screening cascades.

Physicochemical profiling Lipophilicity Drug-likeness

N-Methyl Metabolic Stability Enhancement vs. Secondary Amide Analog

The N-methyl group on the acetamide nitrogen eliminates the hydrogen-bond donor present in the secondary amide analog N-[1-(2-hydroxyethyl)piperidin-3-yl]acetamide (CAS 1353988-59-6, C₉H₁₈N₂O₂, MW 186.25) . In the broader piperidinyl acetamide series, N-methylation of the amide nitrogen has been shown to reduce susceptibility to cytochrome P450-mediated N-dealkylation, a primary metabolic soft spot for unsubstituted acetamides [1]. While no head-to-head microsomal stability data for this exact pair were located, the class-level inference is well supported: tertiary amides generally exhibit longer in vitro half-lives in liver microsome preparations compared to their secondary amide counterparts [1].

Metabolic stability N-dealkylation Medicinal chemistry

Beta-Hydroxyethyl Motif and hERG Selectivity Signal (Class-Level Patent Evidence)

The U.S. Patent 9,096,522 B2 (Zalicus Pharmaceuticals) on N-piperidinyl acetamide derivatives as T-type calcium channel blockers explicitly states: 'Of more importance is the presence of a nitrogen or hydroxy on the beta carbon spaced from the piperidinyl nitrogen which, unexpectedly, also provides selectivity against the hERG K⁺ channel' [1]. The target compound N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide possesses precisely this beta-hydroxyethyl motif. In contrast, the prototypical lead compound Z944—which lacks this beta-hydroxy group—exhibits significant hERG activity that required extensive optimization to mitigate . While the patent does not report isolated hERG IC₅₀ values for this specific compound, the structural alert is clearly documented: the beta-hydroxyethyl group serves as a design element that can be leveraged to reduce cardiac ion-channel liability, a differentiation not shared by analogs that lack this substituent.

hERG selectivity T-type calcium channel Cardiac safety

Enantiomeric Resolution Availability Enables Stereospecific SAR vs. Racemic-Only Analogs

Unlike the simpler des-hydroxyethyl analog N-methyl-N-piperidin-3-yl-acetamide, which is achiral at the piperidine ring, the target compound possesses a stereogenic center at the piperidine 3-position and is commercially available in both racemic and enantiomerically resolved (R)- and (S)- forms [1]. The (R)-enantiomer is cataloged under a distinct CAS registry (e.g., 1354019-99-0 for the (S)-form; (R)-form available via Ambinter and other suppliers) . This enables head-to-head enantiomeric comparisons within the same chemotype—a capability that is absent for non-chiral analogs. In calcium channel blocker SAR, stereochemistry at the piperidine 3-position has been shown to influence both potency and subtype selectivity across Cav3.1, Cav3.2, and Cav3.3 channels [2].

Chiral resolution Stereospecific SAR Enantiomeric purity

3-Piperidinyl vs. 4-Piperidinyl Substitution: Differential Pharmacophoric Geometry

The 3-substitution pattern on the piperidine ring positions the acetamide side chain in a meta-like orientation relative to the piperidine nitrogen, whereas the 4-substituted regioisomer N-[1-(2-hydroxyethyl)piperidin-4-yl]acetamide (CAS 1353988-24-5, C₉H₁₈N₂O₂, MW 186.25) projects the amide in a para-like geometry . In the N-piperidinyl acetamide calcium channel blocker patent series, this regioisomeric difference translates into divergent Cav3.x subtype selectivity and potency profiles, with 3-substituted compounds generally showing a distinct pharmacological fingerprint from their 4-substituted counterparts [1]. The target compound's 3-piperidinyl connectivity is therefore not interchangeable with the 4-substituted isomer for programs targeting specific calcium channel subtype profiles.

Regioisomerism Pharmacophore geometry Target engagement

Vendor-Certified Purity Specifications Supporting Reproducible Assay Performance

Multiple independent suppliers certify the target compound at ≥97% purity (MolCore: NLT 98% ; Chemenu: 97% ; Leyan: 98% ), whereas the des-methyl analog N-[1-(2-hydroxyethyl)piperidin-3-yl]acetamide is commonly supplied at 95% purity . The availability of higher-purity material with documented quality specifications reduces the risk of confounding biological activity from undefined impurities, a consideration that directly affects procurement decisions when compounds are destined for quantitative biochemical or biophysical assays.

Purity specification Quality control Assay reproducibility

Best-Fit Research and Industrial Application Scenarios for N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide


T-Type Calcium Channel Blocker Lead Optimization Programs

The compound's N-piperidinyl acetamide core and beta-hydroxyethyl motif align directly with the pharmacophore disclosed in U.S. Patent 9,096,522 B2 for selective T-type calcium channel (Cav3.x) blockade [1]. Teams optimizing for reduced hERG liability should prioritize this scaffold over analogs lacking the beta-hydroxy group, as the patent explicitly associates this structural feature with improved cardiac ion-channel selectivity [1]. The compound serves as a logical starting point for synthesizing focused libraries around the 3-piperidinyl acetamide chemotype.

Enantiomer-Specific Pharmacological Profiling Campaigns

With both (R)- and (S)-enantiomers commercially available alongside the racemate [2], this compound is uniquely suited for stereospecific SAR dissection. Teams can procure all three forms and directly compare potency, selectivity, and pharmacokinetic parameters without the need for in-house chiral separation—a workflow advantage not offered by achiral or racemic-only analogs such as N-methyl-N-piperidin-3-yl-acetamide .

In Vitro Assay Development Requiring High Solubility and Low Non-Specific Binding

The compound's predicted LogP of –0.37 indicates markedly greater aqueous solubility than the des-hydroxyethyl analog (estimated LogP +0.5 to +0.8), making it preferable for biochemical and cell-based assays where compound aggregation, plate binding, or precipitation artifacts must be minimized. This property is especially relevant for high-throughput screening (HTS) campaigns and surface plasmon resonance (SPR) biosensor studies where non-specific binding compromises data quality.

Synthetic Intermediate for Diversified Piperidine-Acetamide Libraries

The primary alcohol on the hydroxyethyl chain provides a chemically orthogonal handle for further derivatization—esterification, etherification, oxidation, or mesylation/amination—that is absent in the des-hydroxyethyl analog. Combined with the N-methyl group that protects the amide from unwanted metabolic and synthetic reactivity [3], this compound offers a bifurcated diversification strategy: elaboration at the hydroxyethyl terminus while maintaining the metabolically stabilized tertiary amide core.

Quote Request

Request a Quote for N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.